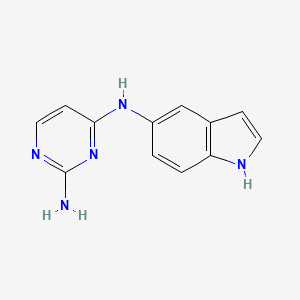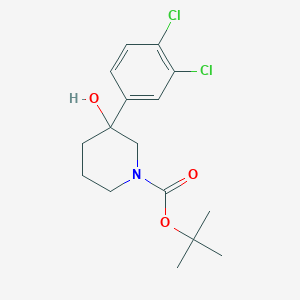
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene ring, followed by the introduction of the formyl group and the carbamic acid tert-butyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and compounds with unique properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific functionalities and applications.
作用機序
The mechanism of action of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the ester group can participate in various chemical reactions, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to bind to specific sites on target molecules, altering their activity and function.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar ester group but different aromatic structure.
tert-Butyl carbamate: A compound with a similar carbamic acid tert-butyl ester group but lacking the formyl and tetrahydronaphthalene components.
Uniqueness
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to its combination of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
tert-butyl N-(6-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-14-6-4-5-12-9-11(10-18)7-8-13(12)14/h7-10,14H,4-6H2,1-3H3,(H,17,19) |
InChIキー |
ACMPBUCGADQVIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
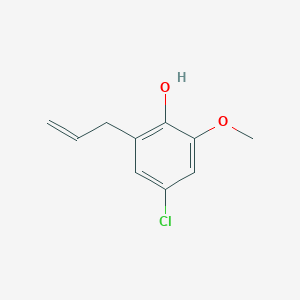

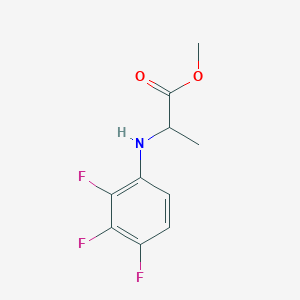


![4-Bromo-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8384760.png)

![Methyl 3-amino-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8384779.png)
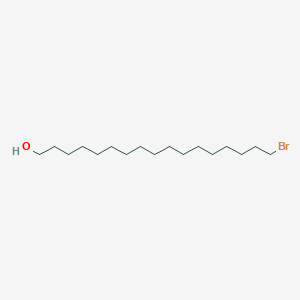
![3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8384796.png)
